molecular formula C6H5BrN4 B1381524 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1803591-11-8

6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Katalognummer: B1381524
CAS-Nummer: 1803591-11-8
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: VPJOHTPDOPQINJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound with the empirical formula C6H5BrN4 and a molecular weight of 213.03 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors. The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, as part of the broader pyrazolo[3,4-b]pyridine class, has been identified as a versatile scaffold in the design of kinase inhibitors. This heterocyclic motif is valuable due to its ability to engage with kinases through multiple binding modes. Pyrazolo[3,4-b]pyridine's interaction typically occurs at the hinge region of the kinase but can form other key interactions within the kinase pocket. These interactions provide potency and selectivity, making it a critical scaffold in kinase inhibitor design. The patent literature highlights its role in a broad range of kinase targets, showcasing its utility in intellectual property, inhibitor activity, physical properties, and synthetic flexibility (Wenglowsky, 2013).

Catalysis and Synthetic Applications

The broader class of compounds related to this compound has been employed in various synthetic applications, particularly in the formation of complex heterocycles through multi-component reactions (MCRs). These reactions are atom economical, beneficial, straightforward, and ecofriendly, providing an efficient pathway for synthesizing complex molecules in a single step. The review on MCRs outlines the synthesis of diverse fused heterocycles, demonstrating the importance of heterocyclic compounds in synthetic chemistry and the potential for eco-friendly methodologies in complex molecule construction (Dhanalakshmi et al., 2021).

Neurodegenerative Disease Management

Compounds containing the pyrazoline ring, to which this compound is structurally related, have shown significant biological activity, including in the management of neurodegenerative diseases. Pyrazolines have been recognized for their neuroprotective properties, with research covering structure–activity relationships (SARs), molecular docking simulation, anticholinesterase (anti-AChE), and monoamine oxidase (MAO A/B) inhibitory actions. These properties highlight the potential of pyrazoline-based compounds in treating diseases like Alzheimer’s and Parkinson’s, emphasizing their role in inhibiting acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques, as well as targeting MAO B and COMT (Ahsan et al., 2022).

Food Safety and Hazard Control

In the context of food safety, research into heterocyclic aromatic amines (HAAs), structurally similar to this compound, has shed light on the formation, mitigation, metabolism, and risk assessment of these compounds in food processing and dietary intake. This body of work emphasizes the importance of controlling HAAs, which are probable carcinogens, through various strategies during food processing and dietary choices to mitigate health risks (Chen et al., 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Biochemische Analyse

Biochemical Properties

6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound acts as an inhibitor of TRKA, a subtype of TRKs, by binding to its active site and preventing its phosphorylation. This inhibition disrupts downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are essential for cell survival and growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as MDA-MB-231 and HeLa, the compound exhibits significant antiproliferative activity . It influences cell function by modulating cell signaling pathways, leading to altered gene expression and metabolic changes. For instance, the inhibition of TRKA by this compound results in reduced activation of the PI3K/Akt pathway, which is critical for cell survival and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding pocket of TRKA, thereby inhibiting its kinase activity . This binding prevents the phosphorylation of TRKA and subsequent activation of downstream signaling pathways. Additionally, this compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of TRKA activity and prolonged antiproliferative effects in cancer cell lines . The compound’s efficacy may decrease over time due to potential adaptive responses by the cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKA activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its biological activity. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. It tends to accumulate in tissues with high expression of TRKA, such as the nervous system and certain cancer tissues . This selective distribution enhances its therapeutic potential by targeting specific cells and tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TRKA and other cytoplasmic proteins . Additionally, post-translational modifications, such as phosphorylation, can influence its localization and activity. For example, phosphorylation of this compound may enhance its binding affinity to TRKA and increase its inhibitory potency .

Eigenschaften

IUPAC Name

6-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJOHTPDOPQINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-11-8
Record name 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 2
6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 4
6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 5
6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.